molecular formula C13H12BrNO B1269022 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 59514-19-1

6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1269022
CAS No.: 59514-19-1
M. Wt: 278.14 g/mol
InChI Key: SKCOAJQVJZTOEY-UHFFFAOYSA-N
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Description

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative that has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 9th position of the carbazole ring system, along with a ketone functional group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the following steps:

    Starting Material: The synthesis begins with 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.

    Methylation: A solution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in anhydrous acetone is cooled to 0°C, and sodium hydride is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of methyl iodide.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ketone functional group at the 1st position can be reduced to an alcohol or oxidized to a carboxylic acid under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and methyl iodide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ketone group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the ketone group.

Major Products Formed

    Substitution: Substitution of the bromine atom can lead to the formation of various derivatives with different functional groups.

    Oxidation: Oxidation of the ketone group results in the formation of carboxylic acids.

    Reduction: Reduction of the ketone group yields alcohols.

Scientific Research Applications

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the methyl group at the 9th position.

    9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the bromine atom at the 6th position.

    6-Bromo-9-methyl-1H-carbazol-1-one: Lacks the tetrahydro structure.

Uniqueness

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-9-methyl-3,4-dihydro-2H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-15-11-6-5-8(14)7-10(11)9-3-2-4-12(16)13(9)15/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCOAJQVJZTOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213855
Record name 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59514-19-1
Record name 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59514-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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